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molecular formula C4H7NO4 B8698000 2-nitroethyl Acetate

2-nitroethyl Acetate

Cat. No. B8698000
M. Wt: 133.10 g/mol
InChI Key: WFOWWWKKYONWQY-UHFFFAOYSA-N
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Patent
US08138333B2

Procedure details

A solution of methyl 1H-indole-4-carboxylate (7.34 g, 41.9 mmol), 2-nitroethyl acetate (6.90 g, 51.9 mmol) and 4-tert-butylcatechol (0.026 g, 0.16 mmol) in xylene (50 mL) was refluxed for 6 hrs. The solvent was evaporated under reduced pressure to give a residual dark oily raw product that was purified by short column chromatography on silica using ethyl acetate-light petroleum as eluent. The product was obtained as yellowish solid material in 79% yield. Mp: 103° C. MS m/z 249 [M+H]+.
Quantity
7.34 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
0.026 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
79%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([C:10]([O:12][CH3:13])=[O:11])[C:4]=2[CH:3]=[CH:2]1.C(O[CH2:18][CH2:19][N+:20]([O-:22])=[O:21])(=O)C.C(C1C=C(O)C(=CC=1)O)(C)(C)C>C1(C)C(C)=CC=CC=1>[N+:20]([CH2:19][CH2:18][C:3]1[C:4]2[C:5]([C:10]([O:12][CH3:13])=[O:11])=[CH:6][CH:7]=[CH:8][C:9]=2[NH:1][CH:2]=1)([O-:22])=[O:21]

Inputs

Step One
Name
Quantity
7.34 g
Type
reactant
Smiles
N1C=CC=2C(=CC=CC12)C(=O)OC
Name
Quantity
6.9 g
Type
reactant
Smiles
C(C)(=O)OCC[N+](=O)[O-]
Name
Quantity
0.026 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C(O)=CC1)O
Name
Quantity
50 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])CCC1=CNC=2C=CC=C(C12)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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